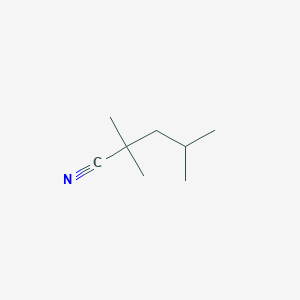
2,2,4-Trimethylpentanenitrile
Vue d'ensemble
Description
2,2,4-Trimethylpentanenitrile is a chemical compound with the molecular formula C8H15N . It is also known as isobutyryl cyanide. This compound is used in the chemical industry.
Molecular Structure Analysis
The molecular structure of 2,2,4-Trimethylpentanenitrile consists of 8 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The average molecular weight is 125.211 Da .Physical And Chemical Properties Analysis
2,2,4-Trimethylpentanenitrile is a colorless, flammable liquid. It has a molecular weight of 125.21 g/mol .Applications De Recherche Scientifique
Medical Imaging Applications
2,2,4-Trimethylpentane (C8H18) is extensively used in the energy sector but has recently garnered interest in radiation physics and chemistry, particularly for medical imaging technologies. Studies have measured total cross sections for positron scattering from 2,2,4-trimethylpentane, providing insights that could improve the accuracy of radiation detection devices and enhance our understanding of charged-particle-induced damage in biomolecular systems (Chiari et al., 2014).
Physical Property Research
There is significant research into the physical properties of 2,2,4-trimethylpentane, including its density and viscosity. These properties have been measured across a range of temperatures and pressures, contributing to our understanding of the substance in different environmental conditions and its potential applications in various industrial processes (Pádua et al., 1996).
Laboratory Techniques and Education
2,2,4-Trimethylpentane is used in educational laboratory settings to teach important laboratory techniques. For instance, it has been used in an integrated extraction/crystallization/distillation experiment, where students learn to separate and purify substances through various methods (Amsterdamsky, 1998).
Chemical Interaction Studies
The interaction of 2,2,4-trimethylpentane with other substances has been a topic of interest. This includes studies on binary mixtures, providing insights into molecular interactions that are crucial for developing new materials and understanding chemical processes at a fundamental level (López-Lázaro et al., 2015).
Environmental Impact and Biodegradation
Research into the biodegradation of 2,2,4-trimethylpentane is essential for understanding its environmental impact. Studies have been conducted on Mycobacterium austroafricanum IFP 2173, which uses isooctane (2,2,4-trimethylpentane) as its sole carbon and energy source. This research is pivotal in evaluating the fate of such hydrocarbons in the environment (Solano-Serena et al., 2004).
Catalytic Cracking Studies
The compound's role in catalytic cracking processes has been explored, particularly using zeolites and zeotype materials. Such studies are crucial for the petroleum industry, as they contribute to our understanding of how different catalysts and molecular structures affect the cracking process and product selectivity (Van Borm et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2,2,4-trimethylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7(2)5-8(3,4)6-9/h7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKRSJMYNXGUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338518 | |
| Record name | 2,2,4-Trimethylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethylpentanenitrile | |
CAS RN |
69462-10-8 | |
| Record name | 2,2,4-Trimethylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



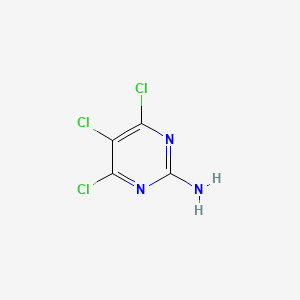
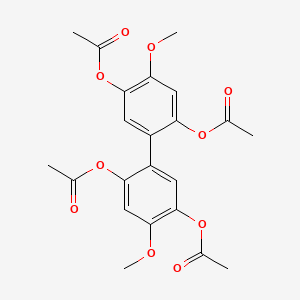
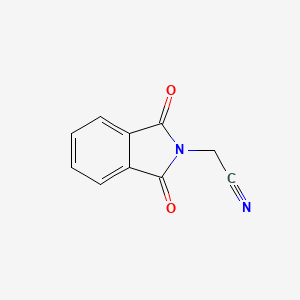
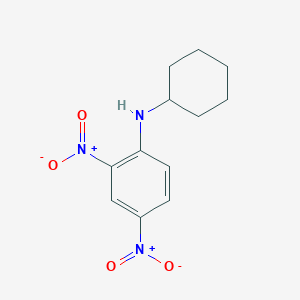
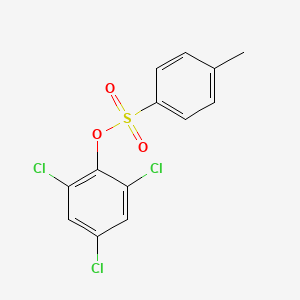
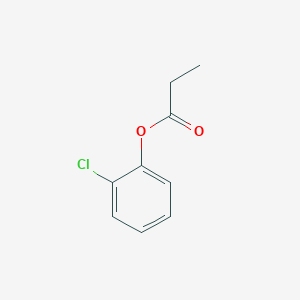
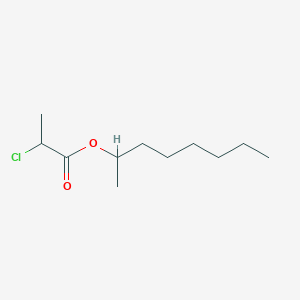
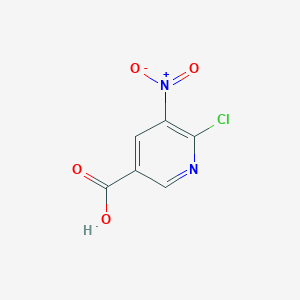
![Tetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1296475.png)
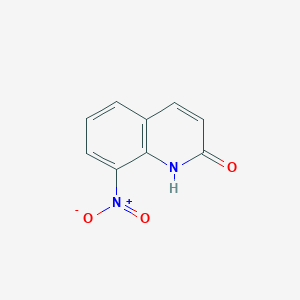
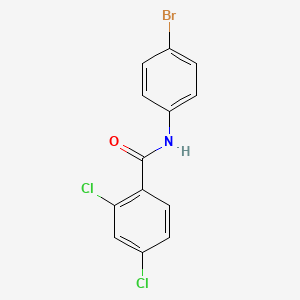

![2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1296487.png)
